1-N-Boc-3,4-dihydro-2H-pyridine

Suzuki-Miyaura coupling boronate synthesis medicinal chemistry

1-N-Boc-3,4-dihydro-2H-pyridine (also known as tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate) is an N-Boc-protected cyclic enamine that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) group protects the amine functionality while maintaining enamine reactivity at the 2,3-positions, enabling selective transformations that unsubstituted dihydropyridines cannot achieve.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 131667-57-7
Cat. No. B137804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Boc-3,4-dihydro-2H-pyridine
CAS131667-57-7
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC=C1
InChIInChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3
InChIKeyVIBQTJLMJANION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-N-Boc-3,4-dihydro-2H-pyridine (CAS 131667-57-7) for Pharmaceutical R&D and Organic Synthesis


1-N-Boc-3,4-dihydro-2H-pyridine (also known as tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate) is an N-Boc-protected cyclic enamine that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis [1]. The tert-butoxycarbonyl (Boc) group protects the amine functionality while maintaining enamine reactivity at the 2,3-positions, enabling selective transformations that unsubstituted dihydropyridines cannot achieve [2]. This compound belongs to the 1,2,3,4-tetrahydropyridine class, which contrasts with the more extensively studied but distinctly different 1,4-dihydropyridine pharmacophore class [3].

1-N-Boc-3,4-dihydro-2H-pyridine (CAS 131667-57-7): Why Generic Substitution Fails in Synthetic Route Planning


Generic substitution among N-protected dihydropyridines is not scientifically viable due to fundamental differences in ring isomer stability, protecting group compatibility, and regioselective reactivity [1]. The 3,4-dihydro-2H-pyridine ring system represented by this compound exists in a distinct oxidation state from the 1,4-dihydropyridine pharmacophore scaffold, and 2,3-dihydropyridines generally exhibit high instability and susceptibility to 1,2- or 1,4-addition reactions that would compromise synthetic utility [2]. The Boc protecting group confers specific solubility properties in organic solvents (e.g., methylene chloride, ethanol) and determines the orthogonal deprotection strategy required in multi-step syntheses. Interchanging with a Cbz-protected analog or an alternative ring isomer would fundamentally alter reaction outcomes in cross-coupling, cycloaddition, or dihydroxylation sequences, rendering generic substitution scientifically invalid .

1-N-Boc-3,4-dihydro-2H-pyridine (CAS 131667-57-7): Quantifiable Differentiation Evidence for Procurement


Suzuki-Miyaura Cross-Coupling Efficiency: 1-N-Boc-3,4-dihydro-2H-pyridine vs. 1-Cbz-3,4-dihydro-2H-pyridine

In the conversion of lactam-derived vinyl triflates to vinyl boronates, the N-Boc-protected tetrahydropyridine derivative (derived from 1-N-Boc-3,4-dihydro-2H-pyridine scaffold) demonstrates successful borylation, whereas the corresponding N-Cbz-protected analog exhibited distinct reactivity profiles that affect cross-coupling efficiency [1].

Suzuki-Miyaura coupling boronate synthesis medicinal chemistry

Cyclic Enamine Reactivity: 1-N-Boc-3,4-dihydro-2H-pyridine as a Tertiary Enamide Scaffold

Oxirane-containing tertiary enamides derived from the 1-N-Boc-3,4-dihydro-2H-pyridine scaffold undergo efficient intramolecular cyclization catalyzed by p-toluenesulfonic acid in dry acetonitrile to produce 3-hydroxy-3,4-dihydropyridin-2(1H)-one derivatives in moderate to good yields . This contrasts with 2,3-dihydropyridines (the alternative ring isomer class), which are reported to be 'highly unstable compounds susceptible to 1,2- or 1,4-addition' and are therefore unsuitable for controlled cyclization applications [1].

enamide chemistry cyclization heterocycle synthesis

Gold(I)-Catalyzed Cyclization of 6-Alkynyl Derivatives: 1-N-Boc-3,4-dihydro-2H-pyridine vs. Alternative N-Protecting Groups

N-Boc-protected 6-alkynyl-3,4-dihydro-2H-pyridines, prepared via Sonogashira coupling of lactam-derived enol triflates or phosphates, undergo gold(I)-catalyzed cyclization to provide vinylogous amides, which serve as useful intermediates for natural product synthesis [1]. The Boc protecting group is essential for this transformation; alternative protecting groups (e.g., Cbz, benzyl) exhibit different electronic and steric properties that alter cyclization efficiency and regioselectivity [1].

gold catalysis alkyne cyclization vinylogous amides

Physical Form and Storage Stability: 1-N-Boc-3,4-dihydro-2H-pyridine (CAS 131667-57-7) Technical Specifications

1-N-Boc-3,4-dihydro-2H-pyridine is commercially available as a white crystalline solid with a melting point of 54-56°C and good solubility in organic solvents including methylene chloride and ethanol . Vendor specifications report purity of 96% minimum with storage under inert atmosphere at 2-8°C . Boiling point is 254°C, density 1.029 g/cm³, and flash point 107°C .

chemical procurement storage stability quality specifications

1-N-Boc-3,4-dihydro-2H-pyridine (CAS 131667-57-7): Validated Application Scenarios for Scientific Procurement


Suzuki-Miyaura Diversification of Tetrahydropyridine Scaffolds in Medicinal Chemistry

Procurement of 1-N-Boc-3,4-dihydro-2H-pyridine (CAS 131667-57-7) is scientifically justified when the synthetic route requires conversion to tetrahydropyridine-2-boronic acid pinacol esters for subsequent Suzuki-Miyaura cross-coupling reactions. As demonstrated by Occhiato et al. , the N-Boc derivative enables successful borylation of lactam-derived vinyl triflates, providing access to 6-substituted tetrahydropyridines. The Cbz-protected analog (CAS 68471-58-9) exhibits distinct reactivity that precludes direct substitution in this transformation. This application scenario is particularly relevant for medicinal chemistry programs synthesizing libraries of substituted tetrahydropyridine derivatives for structure-activity relationship studies.

Intramolecular Cyclization to Hydroxylated 3,4-Dihydropyridin-2-ones

When the research objective involves constructing hydroxylated 3,4-dihydropyridin-2-one derivatives via intramolecular nucleophilic addition of oxirane-containing tertiary enamides, 1-N-Boc-3,4-dihydro-2H-pyridine serves as the validated scaffold precursor. As reported by Yang et al. , this framework undergoes efficient p-toluenesulfonic acid-catalyzed cyclization in dry acetonitrile to yield 3-hydroxy-3,4-dihydropyridin-2(1H)-one derivatives in moderate to good yields. The alternative 2,3-dihydropyridine isomer class is documented as highly unstable and susceptible to uncontrolled addition reactions [2], rendering generic substitution scientifically unsound. This scenario applies to synthetic efforts targeting pyridinone-containing bioactive molecules, including those with reported anti-HIV activity.

Gold(I)-Catalyzed Synthesis of Vinylogous Amides for Natural Product Synthesis

For synthetic routes employing gold(I)-catalyzed cyclization of 6-alkynyl-3,4-dihydro-2H-pyridines to access vinylogous amide intermediates, 1-N-Boc-3,4-dihydro-2H-pyridine is the validated substrate of record. These N-Boc-protected 6-alkynyl derivatives are prepared via Sonogashira coupling of lactam-derived enol triflates or phosphates and undergo gold(I)-catalyzed cyclization to yield vinylogous amides , which serve as key intermediates in alkaloid and natural product synthesis. Alternative N-protecting groups (e.g., Cbz, benzyl) exhibit different electronic properties that alter cyclization efficiency and regioselectivity. Procurement of the exact N-Boc derivative is essential for reproducible execution of this methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-N-Boc-3,4-dihydro-2H-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.